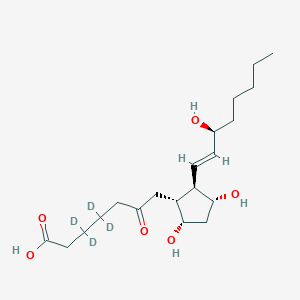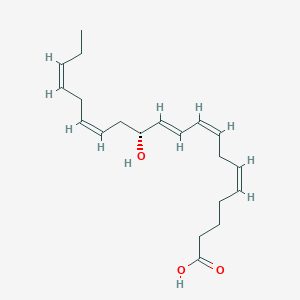
12-Hydroxyeicosapentaenoic acid, (12R)-
Descripción general
Descripción
12-Hydroxyeicosapentaenoic acid, (12R)-, also known as 12-HEPE, is a fatty acid derived from eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. It is a small molecule with a molecular weight of 318.4 g/mol .
Synthesis Analysis
The synthesis of 12-Hydroxyeicosapentaenoic acid, (12R)-, involves the oxidation of polyunsaturated fatty acids (PUFAs). The process begins with an 18R hydroperoxidation that is catalyzed by aspirin-acetylated COX-2 .
Molecular Structure Analysis
The molecular formula of 12-Hydroxyeicosapentaenoic acid, (12R)-, is C20H30O3. It has a molecular weight of 318.4 g/mol.
Aplicaciones Científicas De Investigación
Inhibition of Foam Cell Formation
12R-HEPE has been found to inhibit foam cell formation, which are a type of fat-laden macrophage found in the atherosclerotic plaque . Foam cells are a key component in the development of atherosclerosis, a chronic inflammatory disease. By inhibiting foam cell formation, 12R-HEPE could potentially slow down or prevent the progression of atherosclerosis .
2. Amelioration of High-Fat Diet-Induced Pathology of Atherosclerosis In a study conducted on mice, it was found that 12R-HEPE ameliorated the pathology of atherosclerosis induced by a high-fat diet . This suggests that 12R-HEPE could have potential therapeutic applications in the treatment of atherosclerosis, particularly in cases where the disease is exacerbated by a high-fat diet .
Regulation of Inflammation
The study also found that 12R-HEPE has anti-inflammatory properties . Chronic inflammation is a key factor in the development of atherosclerosis and other cardiovascular diseases. Therefore, the anti-inflammatory properties of 12R-HEPE could be beneficial in the treatment of these conditions .
4. Improvement of Pulsatility and Resistive Indexes The same study found that dietary intake of 12R-HEPE improved pulsatility and resistive indexes in mice without affecting weight gain . These indexes are measures of blood flow and can be indicative of vascular health. Therefore, 12R-HEPE could potentially have applications in improving vascular health .
Potential Role in Weight Management
While the study found that 12R-HEPE did not affect weight gain in mice, it did improve certain health markers without the need for weight loss . This suggests that 12R-HEPE could potentially have a role in weight management, particularly in the context of improving health without necessarily requiring weight loss .
Potential Therapeutic Applications
While more research is needed, the properties of 12R-HEPE suggest that it could have potential therapeutic applications. For example, its ability to inhibit foam cell formation and ameliorate the effects of a high-fat diet on atherosclerosis suggest that it could be used in the treatment of cardiovascular diseases . Additionally, its anti-inflammatory properties could make it useful in the treatment of other diseases characterized by chronic inflammation .
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been suggested that 12r-hepe may interact with peroxisome proliferator-activated receptors (ppars), which are ligand-activated transcription factors involved in lipid metabolism and inflammatory responses .
Mode of Action
It is thought to inhibit the transformation of macrophages into foam cells, a process that is critical in the development of atherosclerosis . This inhibition is believed to occur in a PPARγ-dependent manner .
Biochemical Pathways
It is known that 12r-hepe is a metabolite of eicosapentaenoic acid (epa), and its production is increased in the serum of mice fed with α-linolenic acid-rich linseed oil .
Result of Action
12R-HEPE has been shown to inhibit foam cell formation and ameliorate high-fat diet-induced pathology of atherosclerosis in mice . This suggests that 12R-HEPE could have potential therapeutic effects in the treatment of atherosclerosis.
Action Environment
The action of 12R-HEPE can be influenced by dietary intake. For example, the serum level of 12R-HEPE was found to be significantly increased in mice fed with α-linolenic acid-rich linseed oil . This suggests that dietary factors can influence the action, efficacy, and stability of 12R-HEPE.
Propiedades
IUPAC Name |
(5Z,8Z,10E,12R,14Z,17Z)-12-hydroxyicosa-5,8,10,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRJLMXYVFDXLS-IHWYZUJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Hydroxyeicosapentaenoic acid, (12R)- | |
CAS RN |
109430-12-8 | |
| Record name | 12-Hydroxyeicosapentaenoic acid, (12R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109430128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (12R)-12-hydroxyeicosapentaenoic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15571 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 12-HYDROXYEICOSAPENTAENOIC ACID, (12R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78P2ZC128S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




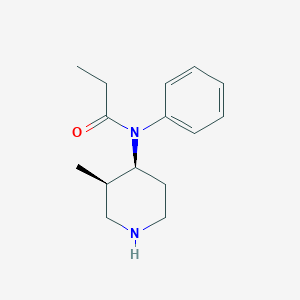
![6-[2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[(3,4,5,6-tetrahydroxyoxan-2-yl)methoxy]oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B163435.png)


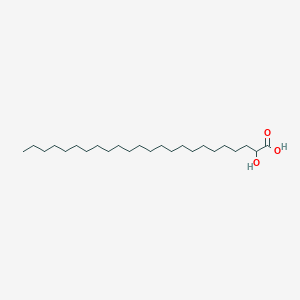
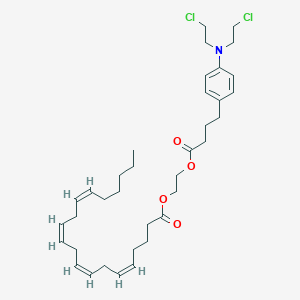
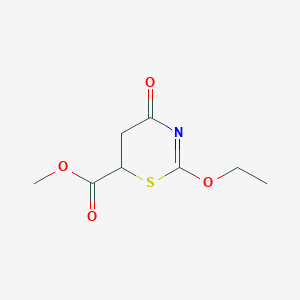
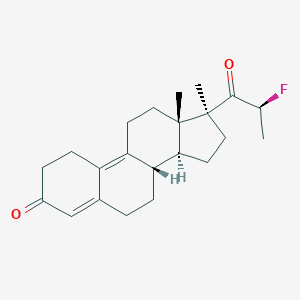
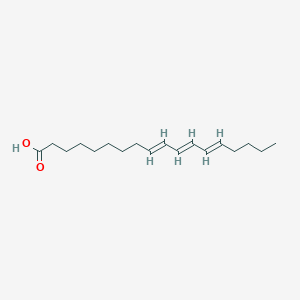

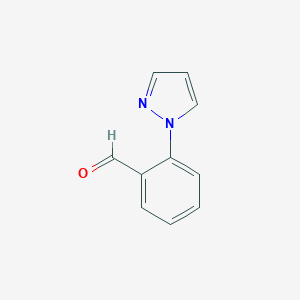
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
